molecular formula C20H21NO5S B281251 Ethyl 5-[(phenylsulfonyl)amino]-2-propyl-1-benzofuran-3-carboxylate

Ethyl 5-[(phenylsulfonyl)amino]-2-propyl-1-benzofuran-3-carboxylate

Cat. No. B281251
M. Wt: 387.5 g/mol
InChI Key: UTHZEMUBYGJYNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-[(phenylsulfonyl)amino]-2-propyl-1-benzofuran-3-carboxylate, also known as PSB-603, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the benzofuran class of compounds, which are known for their diverse biological activities. In recent years, PSB-603 has gained significant attention due to its promising pharmacological properties and potential therapeutic applications.

Mechanism of Action

Ethyl 5-[(phenylsulfonyl)amino]-2-propyl-1-benzofuran-3-carboxylate exerts its pharmacological effects by inhibiting the activity of DPP-4, which is involved in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). GLP-1 is a hormone that stimulates insulin secretion and reduces blood glucose levels. By inhibiting DPP-4, Ethyl 5-[(phenylsulfonyl)amino]-2-propyl-1-benzofuran-3-carboxylate increases the levels of GLP-1, leading to improved glucose metabolism.
Biochemical and Physiological Effects:
Ethyl 5-[(phenylsulfonyl)amino]-2-propyl-1-benzofuran-3-carboxylate has been shown to have several biochemical and physiological effects. It has been found to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. Ethyl 5-[(phenylsulfonyl)amino]-2-propyl-1-benzofuran-3-carboxylate has also been shown to reduce inflammation and oxidative stress, which are associated with the development of various diseases such as cancer and cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 5-[(phenylsulfonyl)amino]-2-propyl-1-benzofuran-3-carboxylate is its high potency and selectivity towards DPP-4. This makes it a valuable tool for studying the role of DPP-4 in various physiological and pathological processes. However, one of the limitations of Ethyl 5-[(phenylsulfonyl)amino]-2-propyl-1-benzofuran-3-carboxylate is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for the research on Ethyl 5-[(phenylsulfonyl)amino]-2-propyl-1-benzofuran-3-carboxylate. One area of interest is the development of Ethyl 5-[(phenylsulfonyl)amino]-2-propyl-1-benzofuran-3-carboxylate derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of Ethyl 5-[(phenylsulfonyl)amino]-2-propyl-1-benzofuran-3-carboxylate in other diseases such as cancer and cardiovascular disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of Ethyl 5-[(phenylsulfonyl)amino]-2-propyl-1-benzofuran-3-carboxylate.

Synthesis Methods

The synthesis of Ethyl 5-[(phenylsulfonyl)amino]-2-propyl-1-benzofuran-3-carboxylate involves the reaction of 2-propyl-1-benzofuran-3-carboxylic acid with phenylsulfonyl chloride and subsequent reaction with ethylamine. The compound is then purified using column chromatography and characterized using various spectroscopic techniques such as NMR and mass spectrometry.

Scientific Research Applications

Ethyl 5-[(phenylsulfonyl)amino]-2-propyl-1-benzofuran-3-carboxylate has been extensively studied for its potential application in the treatment of various diseases. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Ethyl 5-[(phenylsulfonyl)amino]-2-propyl-1-benzofuran-3-carboxylate has been found to inhibit the activity of a key enzyme called dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. This makes it a potential candidate for the treatment of type 2 diabetes.

properties

Molecular Formula

C20H21NO5S

Molecular Weight

387.5 g/mol

IUPAC Name

ethyl 5-(benzenesulfonamido)-2-propyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C20H21NO5S/c1-3-8-18-19(20(22)25-4-2)16-13-14(11-12-17(16)26-18)21-27(23,24)15-9-6-5-7-10-15/h5-7,9-13,21H,3-4,8H2,1-2H3

InChI Key

UTHZEMUBYGJYNW-UHFFFAOYSA-N

SMILES

CCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)C(=O)OCC

Canonical SMILES

CCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)C(=O)OCC

Origin of Product

United States

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